REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=O)[C:5]([Cl:11])=[CH:4][N:3]=1.O=S(Cl)Cl.[C:16]([O:22][CH2:23][CH3:24])(=[O:21])[CH2:17]C([O-])=O.[K+].[Cl-].[Mg+2].[Cl-]>CN(C=O)C.C(#N)C.C(N(CC)CC)C>[Cl:1][C:2]1[CH:7]=[C:6]([C:8](=[O:10])[CH2:17][C:16]([O:22][CH2:23][CH3:24])=[O:21])[C:5]([Cl:11])=[CH:4][N:3]=1 |f:2.3,4.5.6|
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Name
|
|
Quantity
|
2 g
|
Type
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reactant
|
Smiles
|
ClC1=NC=C(C(=C1)C(=O)O)Cl
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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O=S(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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CN(C)C=O
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Name
|
potassium ethyl malonate
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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C(CC(=O)[O-])(=O)OCC.[K+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at RT for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
were heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
all SOCl2 and DMF removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude acid chloride as the remaining residue
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Type
|
CUSTOM
|
Details
|
the ice bath removed
|
Type
|
ADDITION
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Details
|
A solution of the crude acid chloride in DCM (25 ml) was carefully added to the malonate slurry
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Type
|
STIRRING
|
Details
|
the resulting mixture stirred at RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Aqueous HCl (100 ml, 1M) was added
|
Type
|
WAIT
|
Details
|
stiffing continued for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
This mixture was then extracted with diethyl ether (200 ml×3)
|
Type
|
WASH
|
Details
|
the organic layer washed with saturated sodium bicarbonate (200 ml×2) and brine (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)C(CC(=O)OCC)=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |